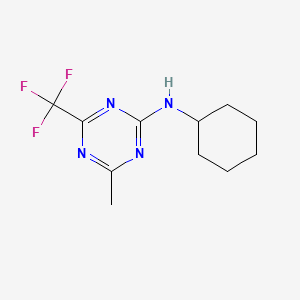
2-(Cyclohexylamino)-4-methyl-6-(trifluoromethyl)-s-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylamino)-4-methyl-6-(trifluoromethyl)-s-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a cyclohexylamino group, a methyl group, and a trifluoromethyl group attached to the triazine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-4-methyl-6-(trifluoromethyl)-s-triazine typically involves the reaction of cyclohexylamine with a suitable triazine precursor. One common method is the nucleophilic substitution reaction where cyclohexylamine reacts with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is typically purified using techniques like recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexylamino)-4-methyl-6-(trifluoromethyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylamino)-4-methyl-6-(trifluoromethyl)-s-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylamino)-4-methyl-6-(trifluoromethyl)-s-triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors by increasing its lipophilicity and metabolic stability. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclohexylamino)-4-methyl-6-chloro-s-triazine
- 2-(Cyclohexylamino)-4-methyl-6-fluoro-s-triazine
- 2-(Cyclohexylamino)-4-methyl-6-bromo-s-triazine
Uniqueness
The presence of the trifluoromethyl group in 2-(Cyclohexylamino)-4-methyl-6-(trifluoromethyl)-s-triazine makes it unique compared to its analogs. The trifluoromethyl group imparts greater metabolic stability and lipophilicity, which can enhance the compound’s bioavailability and efficacy in biological systems. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals .
Eigenschaften
CAS-Nummer |
58892-58-3 |
|---|---|
Molekularformel |
C11H15F3N4 |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
N-cyclohexyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H15F3N4/c1-7-15-9(11(12,13)14)18-10(16-7)17-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
YIDUWZSGYADWNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)NC2CCCCC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


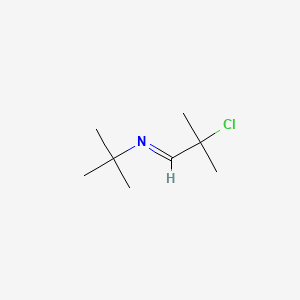

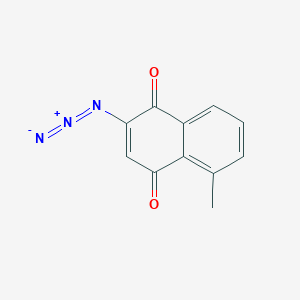
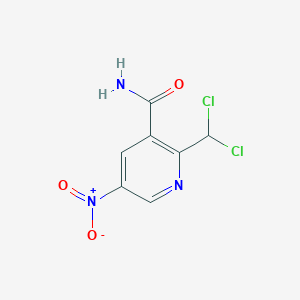

![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
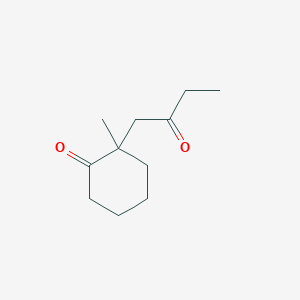
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


